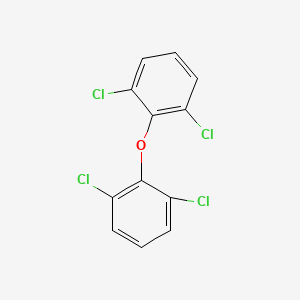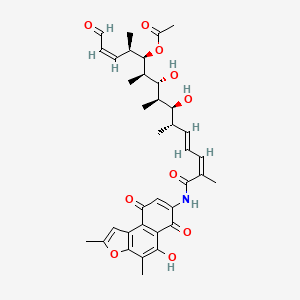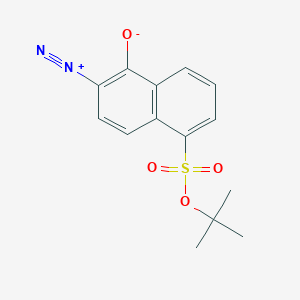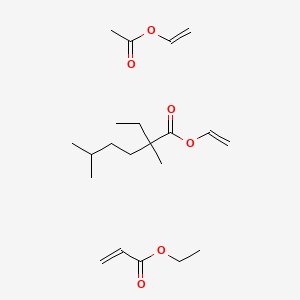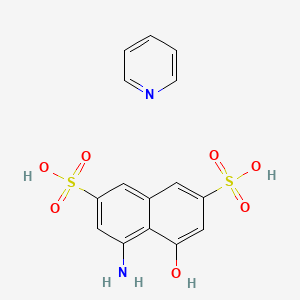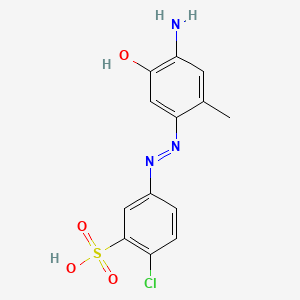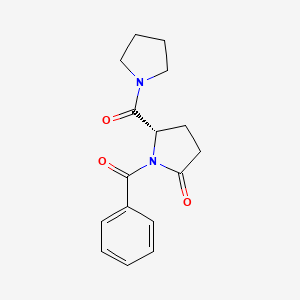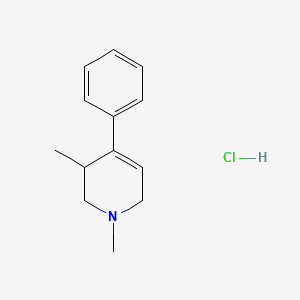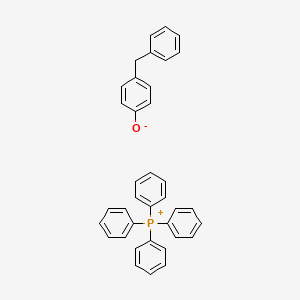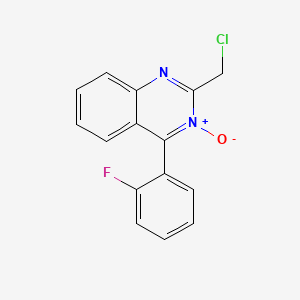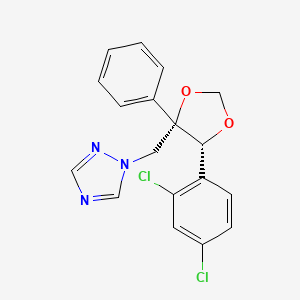
1H-1,2,4-Triazole, 1-(((4S,5R)-5-(2,4-dichlorophenyl)-4-phenyl-1,3-dioxolan-4-yl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-1,2,4-Triazole, 1-(((4S,5R)-5-(2,4-dichlorophenyl)-4-phenyl-1,3-dioxolan-4-yl)methyl)- is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole derivatives typically involves the cyclization of appropriate precursors under controlled conditions. The specific synthetic route for this compound may involve the reaction of a dichlorophenyl derivative with a phenyl dioxolane precursor in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors, specialized catalysts, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
1H-1,2,4-Triazole derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to oxides using oxidizing agents.
Reduction: Reduction to amines or other reduced forms.
Substitution: Halogenation, alkylation, or acylation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazoles.
科学的研究の応用
1H-1,2,4-Triazole derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors or bioactive agents.
Medicine: Investigated for their antifungal, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 1H-1,2,4-Triazole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or modulate the activity of the target, leading to the desired biological effect. The pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA synthesis.
類似化合物との比較
Similar Compounds
1H-1,2,4-Triazole: A simpler triazole derivative with similar chemical properties.
Benzotriazole: Another triazole derivative with applications in corrosion inhibition and photography.
Tetrazole: A related compound with a different ring structure but similar reactivity.
Uniqueness
1H-1,2,4-Triazole, 1-(((4S,5R)-5-(2,4-dichlorophenyl)-4-phenyl-1,3-dioxolan-4-yl)methyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. These unique features may enhance its effectiveness in certain applications compared to other triazole derivatives.
特性
CAS番号 |
107659-88-1 |
|---|---|
分子式 |
C18H15Cl2N3O2 |
分子量 |
376.2 g/mol |
IUPAC名 |
1-[[(4S,5R)-5-(2,4-dichlorophenyl)-4-phenyl-1,3-dioxolan-4-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C18H15Cl2N3O2/c19-14-6-7-15(16(20)8-14)17-18(25-12-24-17,9-23-11-21-10-22-23)13-4-2-1-3-5-13/h1-8,10-11,17H,9,12H2/t17-,18-/m1/s1 |
InChIキー |
RSXFIHZFPZTPPO-QZTJIDSGSA-N |
異性体SMILES |
C1O[C@@H]([C@@](O1)(CN2C=NC=N2)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl |
正規SMILES |
C1OC(C(O1)(CN2C=NC=N2)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



